

solubility of 1,2,4-Benzenetricarboxylic acid in organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2,4-Benzenetricarboxylic acid

Cat. No.: B044417

[Get Quote](#)

An In-depth Technical Guide on the Solubility of **1,2,4-Benzenetricarboxylic Acid** in Organic Solvents

Introduction

1,2,4-Benzenetricarboxylic acid, also known as trimellitic acid, is an organic compound with the formula $C_6H_3(COOH)_3$.^[1] It is a colorless solid prepared by the oxidation of 1,2,4-trimethylbenzene.^[1] This compound serves as a crucial intermediate in the manufacturing of various products, including resins, plasticizers, dyes, and inks.^[2] Its solubility in different organic solvents is a critical parameter for its application in synthesis, purification, and formulation processes, particularly within the pharmaceutical and polymer industries. This guide provides a comprehensive overview of the quantitative solubility data for **1,2,4-benzenetricarboxylic acid** in various organic solvents, detailed experimental protocols for solubility determination, and a visual workflow of the experimental process.

Quantitative Solubility Data

The solubility of **1,2,4-Benzenetricarboxylic acid** varies significantly depending on the polarity and nature of the organic solvent. The following table summarizes the available quantitative data.

Solvent	Temperature (°C)	Solubility (g/100 g of Solvent)	Reference
Dimethylformamide	25	31.3	[2]
Ethanol	25	25.3	[2]
Acetone	25	7.9	[2]
Ethyl Acetate	25	1.7	[2]
Ligroin	25	0.03	[2]
Mixed Xylenes	25	0.006	[2]
Carbon Tetrachloride	25	0.004	[2]

Qualitative Solubility Observations:

- Very Soluble: Diethyl ether, Ethanol.[\[3\]](#)
- Soluble: Methanol, Dimethylformamide, Acetone.[\[4\]](#)
- Practically Insoluble / Insoluble: Benzene, Chloroform, Carbon Disulfide.[\[2\]](#)[\[4\]](#)

Experimental Protocol for Solubility Determination

Determining the solubility of a compound like **1,2,4-benzenetricarboxylic acid** requires a precise and controlled methodology. The most common approach is the static equilibrium method, followed by quantitative analysis of the saturated solution.

I. Materials and Equipment

- Solute: **1,2,4-Benzenetricarboxylic acid** (high purity, $\geq 99\%$).
- Solvents: A range of organic solvents (analytical grade).
- Apparatus:
 - Thermostatic shaker bath or magnetic stirrer with a hot plate.

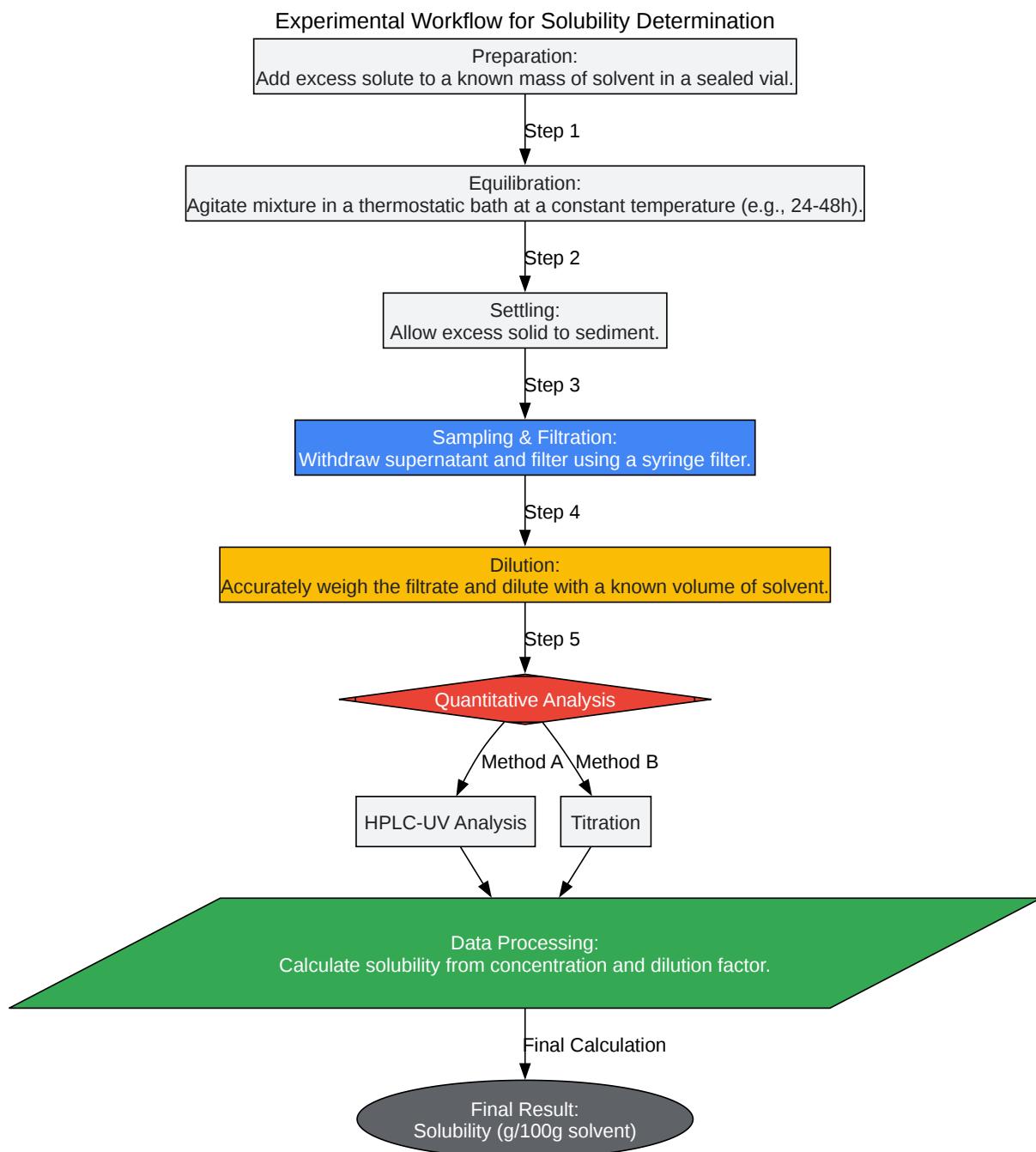
- Calibrated thermometer or temperature probe.
- Vials or flasks with airtight seals.
- Analytical balance (accurate to at least 0.1 mg).
- Syringe filters (e.g., 0.45 µm PTFE) to separate solid from the saturated solution.
- Volumetric flasks and pipettes.
- Analytical instrument for quantification (e.g., HPLC-UV, or titration setup).

II. Procedure: Equilibrium Saturation Method

- Preparation: Add an excess amount of **1,2,4-benzenetricarboxylic acid** to a vial containing a known mass or volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.
- Equilibration: Seal the vial and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for an extended period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.[\[5\]](#)
- Phase Separation: After equilibration, stop the agitation and let the vials stand undisturbed in the thermostatic bath for several hours to allow the excess solid to settle.
- Sample Collection: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent the precipitation of the solute during sampling.
- Sample Dilution: Accurately weigh the collected filtrate and then dilute it with a known volume of a suitable solvent in a volumetric flask. The choice of dilution solvent depends on the subsequent analytical method.

III. Quantitative Analysis

The concentration of **1,2,4-benzenetricarboxylic acid** in the diluted sample can be determined using various analytical techniques.


- High-Performance Liquid Chromatography (HPLC):
 - Method Development: Develop an HPLC method with a suitable column (e.g., C18) and a mobile phase that provides good separation and peak shape for **1,2,4-benzenetricarboxylic acid**. UV detection is typically used.
 - Calibration: Prepare a series of standard solutions of known concentrations and generate a calibration curve.
 - Analysis: Inject the diluted sample into the HPLC system and determine the concentration from the calibration curve.
- Acid-Base Titration:
 - Sample Preparation: Dissolve the weighed filtrate in a suitable solvent (e.g., water or ethanol).
 - Titration: Titrate the solution with a standardized solution of a strong base (e.g., sodium hydroxide) using a pH meter or a suitable indicator to determine the endpoint.[\[6\]](#)
 - Calculation: The concentration of the acid can be calculated from the volume of titrant used.[\[6\]](#)

IV. Calculation of Solubility

The solubility is calculated from the determined concentration and the dilution factor. The result is typically expressed in grams of solute per 100 grams of solvent or moles of solute per liter of solvent.

Logical Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility.

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps for determining the solubility of a compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Trimellitic acid - Wikipedia [en.wikipedia.org]
- 2. Trimellitic Acid [drugfuture.com]
- 3. trimellitic acid [chemister.ru]
- 4. Trimellitic Acid | 528-44-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- To cite this document: BenchChem. [solubility of 1,2,4-Benzenetricarboxylic acid in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b044417#solubility-of-1-2-4-benzenetricarboxylic-acid-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com